N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

PARP-1 inhibition DNA damage response Benzamide pharmacophore

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide (CAS 331418-49-6) is a synthetic small-molecule benzoxazole derivative combining a 3-chlorophenyl substituent at the 2-position with a 4-methoxy-3-nitrobenzamide moiety at the 5-position of the benzoxazole ring. The 4-methoxy-3-nitrobenzamide fragment is a recognized pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, structurally mimicking the nicotinamide portion of NAD⁺ , while the benzoxazole scaffold is widely associated with anti-inflammatory and anticancer activities.

Molecular Formula C21H14ClN3O5
Molecular Weight 423.8 g/mol
Cat. No. B12453618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Molecular FormulaC21H14ClN3O5
Molecular Weight423.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C21H14ClN3O5/c1-29-19-7-5-12(10-17(19)25(27)28)20(26)23-15-6-8-18-16(11-15)24-21(30-18)13-3-2-4-14(22)9-13/h2-11H,1H3,(H,23,26)
InChIKeyCMDJQHHFCYUHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide: Core Identity and Structural Context


N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide (CAS 331418-49-6) is a synthetic small-molecule benzoxazole derivative combining a 3-chlorophenyl substituent at the 2-position with a 4-methoxy-3-nitrobenzamide moiety at the 5-position of the benzoxazole ring . The 4-methoxy-3-nitrobenzamide fragment is a recognized pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, structurally mimicking the nicotinamide portion of NAD⁺ , while the benzoxazole scaffold is widely associated with anti-inflammatory and anticancer activities [1]. This dual pharmacophore architecture positions the compound as a candidate for DNA-damage-response-targeted research and inflammation-associated oncology models, where both PARP engagement and cyclooxygenase modulation may be relevant.

Why Generic Benzoxazole or Nitrobenzamide Analogs Cannot Substitute N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide


The 4-methoxy-3-nitrobenzamide moiety alone (e.g., CAS 10397-58-7) inhibits PARP-1 but lacks the benzoxazole scaffold that contributes to cellular permeability and secondary pharmacology such as COX-2 modulation . Conversely, 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid (6b) exhibits anti-inflammatory activity (IC₅₀ 0.103 mM) but does not carry the PARP-targeting nitrobenzamide warhead [1]. Even close positional isomers—exemplified by N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide—shift the nitro group from the 3- to the 2-position, disrupting the critical hydrogen-bonding network with PARP-1 residues Ser904 and Tyr907 that the 3-nitro-4-methoxy motif establishes . These structure‑activity relationships demonstrate that the precise 3-chlorophenyl / 5-(4-methoxy-3-nitrobenzamide) substitution pattern is not interchangeable with generic benzoxazole or nitrobenzamide alternatives.

Quantitative Differentiation Evidence for N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide Against Closest Analogs


PARP-1 Active-Site Engagement: 3-Nitro-4-Methoxy vs. 2-Nitro Positional Isomer

The 3-nitro-4-methoxybenzamide moiety of the target compound forms a defined hydrogen-bond network with PARP-1 catalytic residues Gly863 (benzamide carbonyl) and Ser904 (3-nitro group), while the 4-methoxy group provides hydrophobic stacking with Tyr896 . In the 2-nitro positional isomer (N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide), the nitro group is relocated to the ortho position, eliminating the Ser904 dipole–dipole interaction and sterically clashing with the NAD⁺-binding pocket entrance . This structural difference is predicted to reduce PARP-1 inhibitory potency by at least one order of magnitude based on established SAR for 3-substituted benzamide PARP inhibitors [1].

PARP-1 inhibition DNA damage response Benzamide pharmacophore

Anti-Inflammatory Potential: 5-(4-Methoxy-3-nitrobenzamide) vs. 5-Carboxylic Acid Analog

The direct 5-carboxylic acid analog 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid (6b) demonstrated anti-inflammatory activity with an IC₅₀ of 0.103 mM, nearly equipotent to ibuprofen (0.101 mM) in a COX-2 inhibition assay [1]. The target compound replaces the carboxylic acid with a 4-methoxy-3-nitrobenzamide group. While measured COX-2 data for the target compound are not publicly available, the nitrobenzamide moiety is associated with allosteric modulation of COX-2 via a secondary pocket near Tyr385, potentially broadening the anti-inflammatory mechanism beyond active-site competition . This dual PARP-1/COX-2 engagement is not achievable with the simple carboxylic acid analog.

Anti-inflammatory COX-2 inhibition Benzoxazole carboxylic acid

Cytotoxic Potentiation: Benzoxazole-Nitrobenzamide Hybrid vs. 4-Methoxy-3-nitrobenzamide Alone

Preclinical studies with 4-methoxy-3-nitrobenzamide (the isolated amide fragment) show that it potentiates the cytotoxicity of temozolomide in BRCA1-mutant breast cancer models, reducing tumor growth by 60–70% compared with monotherapy . Conjugation of this fragment to the 2-(3-chlorophenyl)benzoxazole scaffold in the target compound is expected to improve membrane permeability (calculated logP ≈ 4.2 vs. ~1.1 for the fragment alone) and enhance intracellular target engagement, consistent with the general observation that benzoxazole-linked benzamides exhibit improved cellular activity over their fragment counterparts [1].

Cytotoxicity Temozolomide potentiation BRCA-mutant models

Kinase and Off-Target Selectivity: Benzoxazole-5-yl-benzamide vs. 5-Amino-Benzoxazole Congeners

The 5-amino congener 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine (CAS 54995-52-7) is a common precursor used in benzoxazole library synthesis, but its primary amine renders it promiscuous across kinase panels, with reported off-target hits at adenosine receptors and monoamine oxidases . Conversion to the 5-(4-methoxy-3-nitrobenzamide) derivative, as in the target compound, replaces the free amine with a bulky, hydrogen-bond-capable amide that is sterically and electronically incompatible with the shallow ATP-adenine pockets of most kinases, thereby reducing off-target kinase engagement while retaining PARP-1/2 specificity [1].

Selectivity Off-target profile Kinase screening

High-Value Application Scenarios for N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide


PARP-1/2 Inhibitor Probe for DNA Repair Mechanistic Studies

The compound's 4-methoxy-3-nitrobenzamide moiety competitively binds the PARP-1 NAD⁺ site (key interactions with Gly863, Ser904, Tyr896) [1]. Use this compound in DNA-damage-response assays (γ-H2AX foci quantification, comet assay, DR-GFP HR reporter) where PARP catalytic inhibition must be combined with the benzoxazole scaffold's cellular permeability advantages over the isolated fragment . Suitable comparator: 4-methoxy-3-nitrobenzamide (fragment control) and olaparib (clinical PARP inhibitor).

Dual PARP/COX-2 Phenotypic Screening in Inflammation-Associated Cancer Models

The 2-(3-chlorophenyl)benzoxazole core is associated with anti-inflammatory activity (analog 6b: COX-2 IC₅₀ = 0.103 mM) [1], while the nitrobenzamide appendage engages PARP-1 . Deploy this compound in models of colitis-associated colorectal cancer or BRCA-mutant breast cancer with inflammatory microenvironments to test the hypothesis that dual PARP/COX-2 modulation produces synergistic tumor suppression not achievable with PARP-selective agents alone.

Selectivity-Profiled Chemical Tool for PARP-1 vs. Kinase Off-Target Discrimination

Unlike the 5-amino precursor 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine, which exhibits promiscuous kinase binding, the 5-(4-methoxy-3-nitrobenzamide) derivative presents a sterically demanding amide that reduces off-target kinase engagement [1]. Use this compound alongside broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to demonstrate target-class selectivity, supporting its use as a clean PARP-1/2 chemical probe with minimal off-target confounding in cellular pathway analysis.

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